molecular formula C21H15FN4O4 B11184050 N-(1,3-benzodioxol-5-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B11184050
M. Wt: 406.4 g/mol
InChI Key: JTPULDWVOGOOIZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ACETAMIDE typically involves multi-step organic reactionsThe oxadiazole ring is then formed through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, which can lead to cell death in glucose-starved tumor cells. This compound also affects the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ACETAMIDE apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to modulate mitochondrial function and the mTOR pathway makes it a promising candidate for further research in cancer therapy .

Properties

Molecular Formula

C21H15FN4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide

InChI

InChI=1S/C21H15FN4O4/c22-14-5-3-13(4-6-14)20-24-21(30-25-20)16-2-1-9-26(16)11-19(27)23-15-7-8-17-18(10-15)29-12-28-17/h1-10H,11-12H2,(H,23,27)

InChI Key

JTPULDWVOGOOIZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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